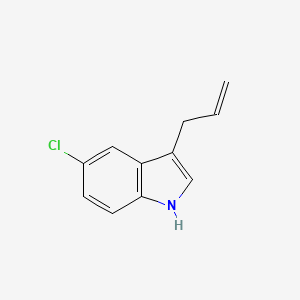![molecular formula C21H23NO5 B13699233 (2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine is a chiral piperidine derivative This compound is notable for its unique structure, which includes a carbobenzyloxy (Cbz) protecting group, a hydroxy group, and a methoxycarbonyl phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine typically involves several key steps:
Starting Material Preparation: The synthesis often begins with the preparation of a suitable piperidine precursor.
Introduction of Functional Groups: The hydroxy group and the methoxycarbonyl phenyl group are introduced through specific reactions, such as nucleophilic substitution or esterification.
Cbz Protection: The carbobenzyloxy (Cbz) group is introduced to protect the amine functionality during subsequent reactions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,4S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or amine.
Substitution: The Cbz group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection or alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the methoxycarbonyl group may produce an alcohol.
Aplicaciones Científicas De Investigación
(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interactions between small molecules and biological targets.
Industrial Applications: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine involves its interaction with specific molecular targets. The hydroxy and methoxycarbonyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The Cbz group may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4S)-1-Cbz-4-hydroxy-2-[4-(carboxy)phenyl]piperidine: Similar structure but with a carboxy group instead of a methoxycarbonyl group.
(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methyl)phenyl]piperidine: Similar structure but with a methyl group instead of a methoxycarbonyl group.
Uniqueness
(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and medicinal applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C21H23NO5 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
benzyl 4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H23NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,18-19,23H,11-14H2,1H3 |
Clave InChI |
AJUPOAJSDDVHKL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2CC(CCN2C(=O)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)

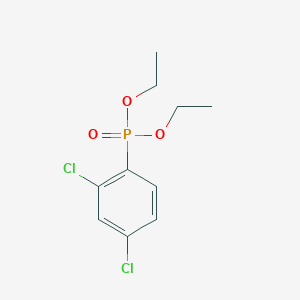
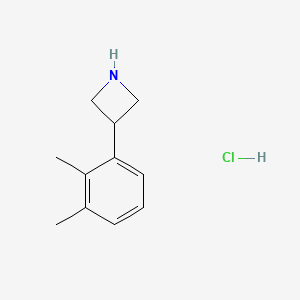
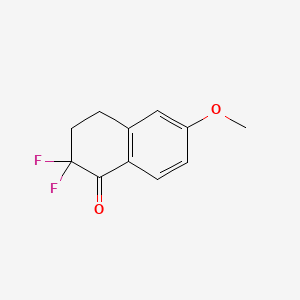

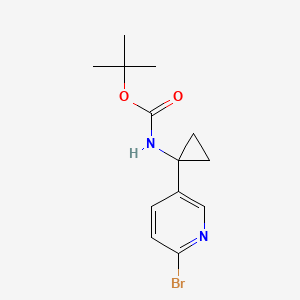

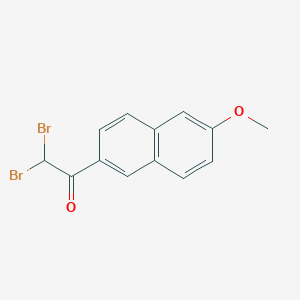
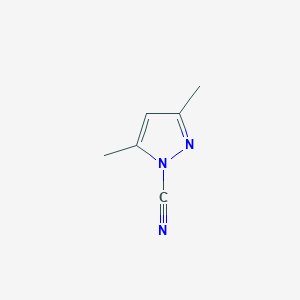

![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
